molecular formula C20H34O8 B1666534 Acetyl tributyl citrate CAS No. 77-90-7

Acetyl tributyl citrate

Cat. No. B1666534
CAS RN: 77-90-7
M. Wt: 402.5 g/mol
InChI Key: QZCLKYGREBVARF-UHFFFAOYSA-N
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Description

Acetyl tributyl citrate (ATBC) is an organic compound used as a plasticizer . It is a potential replacement for phthalates like DEHP and DINP . ATBC is a colorless liquid that is soluble in organic solvents . It is found in various products such as food wrap, vinyl toys, and pharmaceutical excipients . It is prepared by acetylation of tributyl citrate .


Synthesis Analysis

ATBC is synthesized through a two-step process . The first step involves the esterification of citric acid and propyl carbinol under catalyst action to produce tributyl citrate . The second step involves the acetylation of tributyl citrate with acetic anhydride to produce ATBC . Another method involves the reaction of citric acid anhydrous and n-butyl alcohol in a reactor, followed by the addition of acetic anhydride to the dealcoholized tributyl citrate .


Molecular Structure Analysis

The molecular formula of ATBC is C20H34O8 . It has a molar mass of 402.484 g/mol . The IUPAC name is Tributyl 2-(acetyloxy)propane-1,2,3-tricarboxylate . The structure of ATBC includes a total of 61 bonds, with 27 non-H bonds, 4 multiple bonds, 19 rotatable bonds, 4 double bonds, and 4 aliphatic esters .


Chemical Reactions Analysis

ATBC has been found to induce cytochrome p450 3a through the steroid and xenobiotic receptor . This suggests that ATBC may have an impact on the metabolism of endogenous steroid hormones and prescription drugs .


Physical And Chemical Properties Analysis

ATBC is a colorless liquid with a slight, sweet odor . It has a density of 1.05 g/mL at 25 °C . The melting point is -59 °C and the boiling point is 327 °C .

Scientific Research Applications

Membrane Development

Acetyl tributyl citrate (ATBC), known for its environmentally friendly properties, has been utilized as a diluent in the fabrication of poly(vinylidene fluoride) (PVDF) membranes through thermally induced phase separation. This innovative approach has led to the development of membranes with promising mechanical properties and pure water flux, showing potential in applications requiring specific membrane morphologies and properties (Cui et al., 2013).

Plasticizer in Product Manufacturing

ATBC is extensively used as a plasticizer in various plastic products, especially those in contact with food. Its significance lies in its potential as a replacement for phthalate plasticizers, known for their health concerns. The migration behavior of ATBC from plastic products, crucial for ensuring product safety, has been thoroughly investigated using advanced analytical methods, validating its suitability for food contact materials (Kim et al., 2018).

Biodegradable Plastic Development

In the realm of environmentally friendly materials, ATBC has been identified as a viable biodegradable plasticizer for poly(3-hydroxybutyrate) (PHB). Its incorporation significantly influences the thermal stability of PHB, a critical factor in the production and use of biodegradable plastics. The detailed thermal parameters determined from this research highlight ATBC's role in enhancing the applicability of biodegradable plastics (Erceg et al., 2005).

Enhancing Material Properties

The use of ATBC as a plasticizer in cosmetics is well-documented. It functions primarily in nail products, contributing to the flexibility and durability of cosmetic formulations. The comprehensive safety assessment of ATBC in such applications ensures consumer safety and product efficacy (Johnson, 2002).

Safety And Hazards

ATBC may be harmful by inhalation, ingestion, or skin absorption . It may cause eye and skin irritation . ATBC exposure has been found to negatively impact ovarian follicle growth and viability, suggesting potential toxic effects at low dosages . There are also concerns about its extensive use in coating materials for pharmaceuticals .

Future Directions

There are growing concerns over the potential health effects of exposure to ATBC . It appears to interfere with the growth and maintenance of neurons, which could affect brain development . Therefore, further testing of ATBC at different doses, in different settings, and in whole organism models is warranted .

properties

IUPAC Name

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3
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InChI Key

QZCLKYGREBVARF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C
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Molecular Formula

C20H34O8
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DSSTOX Substance ID

DTXSID2026446
Record name Acetyl tributyl citrate
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Molecular Weight

402.5 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour
Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
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Boiling Point

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg
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Flash Point

204 °C, 113 °C - closed cup
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Solubility

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil
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Density

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055
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Vapor Density

14.1 (Air = 1; 20 °C)
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Vapor Pressure

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C
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Product Name

Acetyl tributyl citrate

Color/Form

Colorless liquid

CAS RN

77-90-7
Record name Acetyl tributyl citrate
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Melting Point

-80 °C
Record name ACETYL TRIBUTYL CITRATE
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Record name Acetyl tributyl citrate
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Synthesis routes and methods

Procedure details

German Pat. No. 1 041 944 describes a process in which a citric acid ester is said to be prepared from a crude citric acid broth. Specifically, the authors describe a process for producing an ester of citric acid, in which a raw 30% citric acid broth is dehydrated with benzene and ethanol to a syrup. Butanol and butyl acetate, along with a tin catalyst, are added to the syrup and the mixture is heated to a temperature of 140-160° C., whereupon the reaction is halted with potassium hydroxide. The resulting reaction product is washed with sodium carbonate in water, and the crude mixture distilled. The authors report yielding acetyl tributyl citrate in the recovered material.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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